molecular formula C15H13N3O2 B5448809 Fvfmnhlvpbwklw-buhfosprsa-

Fvfmnhlvpbwklw-buhfosprsa-

Cat. No.: B5448809
M. Wt: 267.28 g/mol
InChI Key: FVFMNHLVPBWKLW-BUHFOSPRSA-N
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Description

. Indigo is a naturally occurring dye that has been used for centuries, particularly for dyeing textiles. It is renowned for its deep blue color and is also known by various other names such as Indigotin, CI 73000, and Pigment Blue 66 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Indigo can be synthesized through several methods. One common method involves the reaction of 2-nitrobenzaldehyde with acetone in the presence of sodium hydroxide to form indoxyl , which is then oxidized to produce indigo . The reaction conditions typically require a controlled temperature and pH to ensure the proper formation of the indigo compound.

Industrial Production Methods

Industrial production of indigo often involves the BASF process , which uses aniline as a starting material. Aniline is first converted to N-phenylglycine , which is then treated with sodium hydroxide and sodium hypochlorite to form indoxyl. The indoxyl is subsequently oxidized to produce indigo . This method is preferred in industrial settings due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Indigo undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium dithionite, zinc dust.

    Oxidizing Agents: Hydrogen peroxide, atmospheric oxygen.

    Solvents: Water, ethanol, acetone.

Major Products Formed

Mechanism of Action

The mechanism by which indigo exerts its effects involves its ability to interact with various molecular targets. In biological systems, indigo can bind to proteins and enzymes, altering their activity. For example, indigo has been shown to inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Indigo can be compared with other similar compounds such as:

Indigo’s uniqueness lies in its deep blue color and its historical significance as a natural dye. Its ability to undergo reversible redox reactions also makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

ethyl (2E)-2-cyano-2-(5-phenyl-1H-pyrimidin-2-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-2-20-15(19)13(8-16)14-17-9-12(10-18-14)11-6-4-3-5-7-11/h3-7,9-10,17H,2H2,1H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFMNHLVPBWKLW-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1NC=C(C=N1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/1\NC=C(C=N1)C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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